Superior Functional Potency: VU‑1545 vs. CDPPB in Rat Cortical Astrocytes
VU‑1545 exhibits an 8‑fold improvement in functional potency compared to its direct predecessor CDPPB in the same rat cortical astrocyte calcium mobilisation assay [1]. This gain in potency was achieved by incorporating electronegative aromatic substituents (4‑nitro on the benzamide and 2‑fluoro on the 1‑phenyl ring) that enhance allosteric coupling efficacy [1].
| Evidence Dimension | Functional potentiation of glutamate-induced calcium release (EC50) |
|---|---|
| Target Compound Data | EC50 = 9.6 ± 1.9 nM |
| Comparator Or Baseline | CDPPB: EC50 = 77 ± 15 nM |
| Quantified Difference | VU‑1545 is approximately 8‑fold more potent (EC50 ratio ~0.125) |
| Conditions | Fluorometric calcium assay in primary rat cortical astrocytes expressing native mGluR5 |
Why This Matters
Higher potency enables lower working concentrations, reducing the risk of off‑target effects and conserving valuable compound in long‑term studies.
- [1] de Paulis T, Hemstapat K, Chen Y, et al. Substituent effects of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides on positive allosteric modulation of the metabotropic glutamate-5 receptor in rat cortical astrocytes. J Med Chem. 2006;49(11):3332-3344. View Source
